Mechanism of Action: HOG Pathway Activation vs. Ergosterol Binding
Ambruticin exerts its antifungal effect by activating the high-osmolarity glycerol (HOG) pathway via the group III histidine kinase Hik1, a mechanism distinct from the ergosterol-binding action of polyenes like amphotericin B [1]. In S. cerevisiae, strains expressing the Alternaria brassicicola NIK1 histidine kinase (AbNIK1p) became sensitive to ambruticin, whereas wild-type S. cerevisiae lacking this kinase are naturally resistant [2]. Conversely, disruption of the AbNIK1 gene in A. brassicicola conferred high-level resistance to ambruticin and the phenylpyrrole fludioxonil, confirming target specificity [3].
| Evidence Dimension | Mechanism of Action and Target |
|---|---|
| Target Compound Data | Activates HOG pathway via group III histidine kinase (Hik1/NIK1); causes glycerol accumulation and osmotic cell death |
| Comparator Or Baseline | Amphotericin B: binds ergosterol, forms membrane pores, causes ion leakage |
| Quantified Difference | Mechanistically orthogonal; ambruticin targets osmotic stress signaling, amphotericin B targets membrane sterols |
| Conditions | Fungal cell culture; genetic knockout/expression studies in S. cerevisiae and A. brassicicola |
Why This Matters
For research on fungal osmoregulation or HOG-pathway signaling, ambruticin is the required tool; amphotericin B cannot substitute and would confound results with membrane-perturbing effects.
- [1] Vetcher L, Menzella HG, Kudo T, et al. The antifungal polyketide ambruticin targets the HOG pathway. Antimicrob Agents Chemother. 2007 Oct;51(10):3734-6. doi:10.1128/AAC.00369-07 View Source
- [2] Dongo A, Bataillé-Simoneau N, Campion C, et al. The group III two-component histidine kinase of filamentous fungi is involved in the fungicidal activity of the bacterial polyketide ambruticin. Appl Environ Microbiol. 2009 Jan;75(1):127-34. doi:10.1128/AEM.00993-08 View Source
- [3] Knauth P, Reichenbach H. Studies on the mechanism of action of ambruticin VS-3. J Antibiot (Tokyo). 2000 Oct;53(10):1182-90. doi:10.7164/antibiotics.53.1182 View Source
